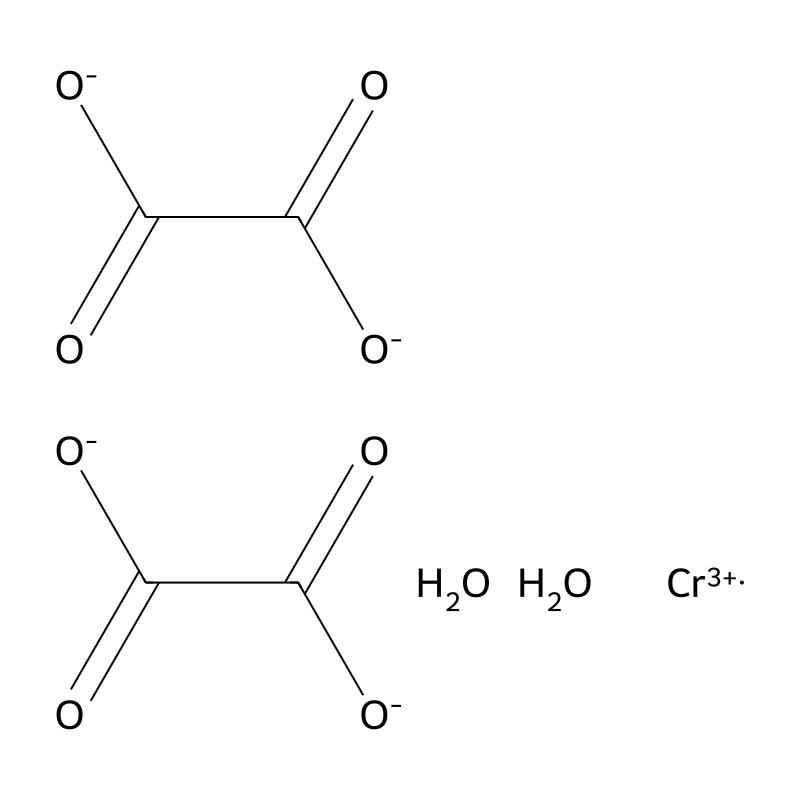Bis(oxalato)chromate(III)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Bis(oxalato)chromate(III) is a coordination compound formed by the chromium ion coordinated with two oxalate ligands. The oxalate ion, a bidentate ligand, binds to the chromium center through its two carboxylate groups, resulting in a stable octahedral geometry. This compound is notable for its unique structural properties and reactivity, which make it a subject of interest in both inorganic chemistry and materials science.
The chemistry of bis(oxalato)chromate(III) involves various reactions, including:
- Hydrolysis: Bis(oxalato)chromate(III) can undergo hydrolysis in aqueous solutions, leading to the formation of different hydrolyzed species such as , , and .
- Ligand Substitution: The oxalate ligands can be substituted by other ligands under certain conditions, which can alter the electronic and structural properties of the complex .
- Redox Reactions: Bis(oxalato)chromate(III) is involved in redox transformations where it can be oxidized to chromium(V) species, particularly in the presence of oxidizing agents like hydrogen peroxide. The kinetics of these reactions have been studied extensively, revealing complex mechanisms involving first-order steps .
Several methods have been developed for synthesizing bis(oxalato)chromate(III):
- Direct Reaction: It can be synthesized by reacting chromium salts (such as chromium(III) nitrate or chloride) with oxalic acid under controlled conditions.
- Solvent Extraction: This method utilizes organic solvents to extract and purify the complex from aqueous solutions containing chromium and oxalate ions.
- Precipitation Techniques: Mixing solutions of chromium salts and oxalic acid can lead to precipitation of bis(oxalato)chromate(III), which can then be filtered and purified .
Bis(oxalato)chromate(III) has several applications:
- Catalysis: It is used as a catalyst in various organic reactions due to its ability to activate substrates through coordination.
- Materials Science: The compound serves as a building block for constructing coordination polymers and metal-organic frameworks, contributing to advancements in materials chemistry .
- Analytical Chemistry: It is utilized in analytical techniques for detecting chromium levels in environmental samples due to its distinctive colorimetric properties.
Studies on the interactions of bis(oxalato)chromate(III) with other molecules have revealed insights into its reactivity:
- Coordination with Amino Acids: Research has shown that bis(oxalato)chromate(III) can coordinate with amino acids, influencing both its stability and reactivity .
- Redox Behavior: Investigations into its redox properties highlight the compound's ability to participate in electron transfer processes, which are crucial for understanding its behavior in biological systems .
Several compounds share structural or functional similarities with bis(oxalato)chromate(III). Here are some notable ones:
| Compound Name | Coordination Environment | Notable Features |
|---|---|---|
| Tris(oxalato)chromate(III) | Octahedral | More stable than bis-complex; often used in studies |
| Bis(malonato)chromate(III) | Octahedral | Similar bidentate ligand but with different properties |
| Glycinato-bis(oxalato)chromate(III) | Octahedral | Incorporates amino acid; shows unique reactivity |
Uniqueness of Bis(oxalato)chromate(III)
Bis(oxalato)chromate(III)'s uniqueness lies in its specific ligand arrangement, which influences its reactivity and stability compared to other similar compounds. Its ability to participate in both hydrolytic and redox reactions makes it particularly versatile within coordination chemistry.








